molecular formula C21H26ClN3O3S2 B3006688 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216951-95-9

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B3006688
CAS No.: 1216951-95-9
M. Wt: 468.03
InChI Key: KLHWQFSTNFCJCZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with 5,6-dimethyl groups and a 3-(methylsulfonyl)benzamide moiety. The compound includes a dimethylaminoethyl side chain and is formulated as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-14-11-18-19(12-15(14)2)28-21(22-18)24(10-9-23(3)4)20(25)16-7-6-8-17(13-16)29(5,26)27;/h6-8,11-13H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHWQFSTNFCJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Dimethylaminoethyl Group: This step involves the reaction of the benzo[d]thiazole intermediate with 2-dimethylaminoethyl chloride in the presence of a base like triethylamine.

    Formation of the Benzamide Moiety: The final step includes the coupling of the intermediate with 3-(methylsulfonyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles like halides or thiols can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halides, thiols, in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C18H22ClN3O2S
  • Molar Mass : Approximately 379.9 g/mol
  • Functional Groups : Includes a thiazole ring, dimethylamino group, and a sulfonamide moiety, which enhance its solubility and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. The presence of the thiazole ring is crucial for its cytotoxic effects, with studies showing that modifications to this structure can significantly alter biological potency.

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound against cancer cell lines such as:

  • HepG2 (hepatoblastoma)
  • DU-145 (prostate cancer)

These studies indicate a dose-dependent response, suggesting its potential as a therapeutic agent.

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineResponse TypeObservations
HepG2CytotoxicitySignificant reduction in viability at higher doses
DU-145CytotoxicityDose-dependent response observed

Medicinal Chemistry

The compound serves as a lead structure for developing new anticancer agents. Its unique combination of functional groups may offer enhanced solubility and bioactivity compared to similar compounds.

Interaction Studies

Interaction studies have shown that the compound interacts with various biological macromolecules, including proteins involved in cancer pathways. This interaction may disrupt critical signaling pathways, promoting apoptosis in cancer cells.

Drug Metabolism Studies

In drug metabolism studies, the compound has been employed in microbial-based surrogate biocatalytic systems to produce mammalian metabolites. This application is essential for understanding the pharmacokinetics and safety profiles of potential therapeutic agents.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study demonstrated that modifications to the thiazole ring significantly impacted the compound's cytotoxicity against various cancer cell lines, emphasizing the importance of structural optimization in drug design.
  • Mechanistic Insights :
    • Research utilizing molecular docking techniques revealed specific binding affinities to proteins involved in apoptosis pathways, indicating potential therapeutic targets for further investigation.
  • Metabolism Studies :
    • The use of this compound in microbial systems highlighted its metabolic pathways and the formation of key metabolites that could influence its pharmacological effects.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their activity. The dimethylaminoethyl group can facilitate membrane permeability, enhancing its bioavailability.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, participating in various organic transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted benzothiazole-amides, which are structurally diverse. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Benzo[d]thiazole 5,6-dimethyl; 3-(methylsulfonyl)benzamide Dimethylaminoethyl, sulfonyl ~554.1*
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide HCl Benzo[d]thiazole 5,6-dimethoxy; tetrahydroisoquinoline-sulfonyl Dimethylaminopropyl, sulfonyl ~687.2
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide HCl Benzo[d]thiazole 6-ethoxy; 4-(4-methylpiperidinyl-sulfonyl) Dimethylaminoethyl, sulfonamide 567.2
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-chloroacetamide Benzo[d]thiazole 5,6-methylenedioxy; chloroacetamide Chloroacetyl ~282.7

*Estimated based on molecular formula.

Key Findings :

The 3-(methylsulfonyl)benzamide group in the target differs from the 4-(piperidinyl-sulfonyl) group in , which could alter electronic properties and metabolic stability due to steric and electronic differences .

Side Chain Modifications: The dimethylaminoethyl side chain in the target compound is structurally similar to ’s analog but shorter than the dimethylaminopropyl chain in . Longer chains may improve solubility but reduce blood-brain barrier penetration .

Salt Form and Solubility :

  • All three compounds (target, , and ) are formulated as hydrochlorides, suggesting a common strategy to optimize aqueous solubility for in vivo applications .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : Substituents on the benzothiazole ring and sulfonyl/amide groups are critical for target engagement. For example, methylsulfonyl groups may confer different pharmacokinetic profiles compared to piperidinyl-sulfonyl analogs .
  • Data Gaps : The evidence lacks explicit biological data (e.g., IC50, solubility) for the target compound, limiting direct pharmacological comparisons. Further studies are needed to evaluate its efficacy against analogs.

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, particularly in the field of oncology. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a central benzamide group linked to a dimethylaminoethyl chain and a thiazole moiety. Its molecular formula is C15H23N3SC_{15}H_{23}N_3S with a molar mass of approximately 277.43 g/mol. The presence of the dimethylamino group enhances solubility and biological activity, while the thiazole ring is crucial for its cytotoxic effects.

PropertyValue
Molecular FormulaC15H23N3SC_{15}H_{23}N_3S
Molar Mass277.43 g/mol
SolubilitySoluble in DMSO

Biological Activity

Research indicates that this compound exhibits significant anticancer properties , particularly against various human cancer cell lines. The thiazole ring plays a pivotal role in mediating cytotoxic effects, with studies suggesting that modifications to this ring can significantly alter biological potency.

The proposed mechanism of action involves interactions with specific cellular targets, including proteins involved in apoptosis and cell cycle regulation. Molecular docking studies have shown that the compound binds preferentially to certain targets within cancer cells, potentially inhibiting their function and leading to cell death.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that the compound exhibited cytotoxicity against several human cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values indicating potent activity.
    • Modifications to the thiazole ring were found to enhance or diminish activity, emphasizing the importance of structural optimization in drug design.
  • Interaction with Biological Macromolecules :
    • Interaction studies revealed that the compound interacts with proteins involved in cancer pathways. This interaction may lead to inhibition of key signaling pathways essential for tumor growth and survival.
  • Synthesis Pathway :
    • The synthesis typically involves multi-step organic reactions including acylation and coupling reactions. Optimization of these steps is crucial for achieving high yields and purity.

Future Directions

Given its promising biological activity, this compound presents opportunities for further research in medicinal chemistry. Potential future directions include:

  • Structural Modifications : Investigating variations in substituents on the thiazole ring to enhance efficacy and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Methodological Answer: Synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-(methylsulfonyl)benzoyl chloride) with a substituted benzothiazol-2-amine precursor (e.g., 5,6-dimethylbenzo[d]thiazol-2-amine) under anhydrous conditions. A two-step protocol is often employed:

Amide bond formation : React the amine with the acyl chloride in pyridine or dichloromethane, using catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .

Quaternary ammonium salt formation : Treat the intermediate with HCl in methanol to yield the hydrochloride salt.

Q. Characterization :

  • 1H-NMR : Key signals include aromatic protons (δ 7.4–8.1 ppm), methylsulfonyl group (singlet at δ 3.1 ppm), and dimethylaminoethyl protons (multiplet at δ 2.4–2.8 ppm). Insolubility in CDCl3 may necessitate DMSO-d6 or deuterated methanol .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • 13C-NMR : Prioritize DEPT-135 to resolve overlapping signals, especially for aromatic carbons and methyl groups .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<0.5% area). Retention time should correlate with the compound’s logP (~3.2 predicted).
  • Elemental Analysis : Compare experimental C, H, N, S values to theoretical calculations (e.g., C: 55.2%, H: 6.2%, N: 9.6%, S: 7.3%) .
  • X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in methanol/ethyl acetate), resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯Cl interactions in the hydrochloride salt) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzothiazole and methylsulfonyl moieties?

Methodological Answer:

  • Variation of substituents : Replace the 5,6-dimethyl groups on the benzothiazole with halogen atoms (e.g., Cl, Br) to assess steric/electronic effects on bioactivity .
  • Sulfonyl group modification : Substitute methylsulfonyl with trifluoromethanesulfonyl or phenylsulfonyl to evaluate metabolic stability and target binding .
  • In vitro assays : Test analogs in tubulin polymerization inhibition assays (IC50 comparisons) or antiproliferative screens (e.g., NCI-60 panel) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., 72-hour MTT assay with 10% FBS RPMI media).
  • Orthogonal validation : Confirm cytotoxicity mechanisms via annexin V/PI flow cytometry (apoptosis) or γ-H2AX staining (DNA damage) if IC50 values vary >50% between studies .
  • Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What experimental designs are optimal for studying its mechanism of action in cancer models?

Methodological Answer:

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., tubulin, kinases) from cell lysates .
  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells (e.g., 24-hour exposure at IC50) to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • In vivo xenografts : Administer the compound intraperitoneally (10–20 mg/kg/day) in immunodeficient mice bearing patient-derived tumors. Monitor tumor volume and metastasis via bioluminescence .

Q. How can researchers address poor solubility in aqueous buffers during in vitro studies?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrin (e.g., HP-β-CD) or lipid-based nanoparticles to enhance solubility without altering bioactivity .
  • Salt formation : Explore alternative counterions (e.g., mesylate, besylate) to improve dissolution rates .
  • Prodrug strategy : Introduce hydrolyzable groups (e.g., acetyl) on the dimethylaminoethyl moiety to increase hydrophilicity .

Q. What computational approaches are suitable for predicting off-target interactions?

Methodological Answer:

  • Molecular docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina, focusing on ATP-binding pockets (e.g., kinases) or tubulin’s colchicine site .
  • Pharmacophore modeling : Align the compound’s methylsulfonyl and benzothiazole groups with known inhibitors (e.g., frentizole analogs) to predict shared targets .
  • Machine learning : Train a random forest model on ChEMBL bioactivity data to forecast CYP450 inhibition or hERG channel binding risks .

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